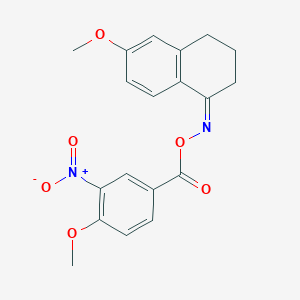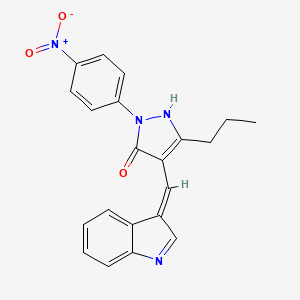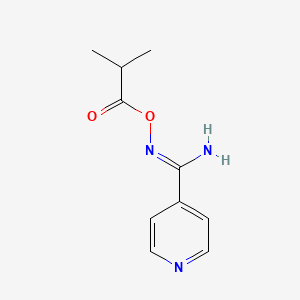![molecular formula C15H13FN2O2 B3900209 N-[4-(acetylamino)phenyl]-3-fluorobenzamide](/img/structure/B3900209.png)
N-[4-(acetylamino)phenyl]-3-fluorobenzamide
説明
N-[4-(acetylamino)phenyl]-3-fluorobenzamide, also known as AFN-1252, is a novel antibacterial agent that has gained attention for its potential use in treating methicillin-resistant Staphylococcus aureus (MRSA) infections.
作用機序
N-[4-(acetylamino)phenyl]-3-fluorobenzamide works by targeting the bacterial enzyme FabI, which is involved in fatty acid biosynthesis. Specifically, this compound binds to the active site of FabI and inhibits its activity, leading to a disruption in the synthesis of fatty acids and ultimately bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on bacterial cells, with little to no effect on mammalian cells. This is due to the fact that mammalian cells do not have the same fatty acid biosynthesis pathway as bacteria. Additionally, this compound has been shown to have a low potential for resistance development, as mutations in the FabI enzyme that confer resistance to other antibacterial agents do not confer resistance to this compound.
実験室実験の利点と制限
One advantage of N-[4-(acetylamino)phenyl]-3-fluorobenzamide is its high potency against MRSA, which makes it a promising candidate for the treatment of MRSA infections. Additionally, its low potential for resistance development is a significant advantage over other antibacterial agents. However, one limitation of this compound is that it is not effective against all strains of MRSA, and further research is needed to determine its efficacy against other bacterial species.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)phenyl]-3-fluorobenzamide. One area of focus is the development of new formulations of the drug, such as topical creams or inhalers, which could be used to treat infections in different parts of the body. Another area of focus is the investigation of this compound's potential as a treatment for other bacterial infections beyond MRSA, such as tuberculosis or pneumonia. Additionally, researchers are exploring the use of this compound in combination with other antibacterial agents, which may enhance its efficacy against resistant bacterial strains.
科学的研究の応用
N-[4-(acetylamino)phenyl]-3-fluorobenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a treatment for MRSA infections. One study published in the journal Antimicrobial Agents and Chemotherapy found that this compound was highly effective in killing MRSA in vitro, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. Another study published in the journal PLOS ONE found that this compound was able to eradicate MRSA infections in a mouse model, with no apparent toxicity to the animals.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBQRXVLXBSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B3900130.png)



![4-methoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900160.png)
![4-butoxy-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900172.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)

![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B3900212.png)

![N,N-diethyl-1-(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-4-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B3900223.png)
![3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B3900229.png)
